molecular formula C7H6ClNaO2S B13187592 Sodium 5-chloro-2-methylbenzene-1-sulfinate

Sodium 5-chloro-2-methylbenzene-1-sulfinate

Cat. No.: B13187592
M. Wt: 212.63 g/mol
InChI Key: SWTKYVCROOJMCE-UHFFFAOYSA-M
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Description

Sodium 5-chloro-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆ClNaO₂S. It is a sodium salt of 5-chloro-2-methylbenzenesulfinic acid and is used primarily in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-chloro-2-methylbenzene-1-sulfinate typically involves the sulfonation of 5-chloro-2-methylbenzenesulfinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-chloro-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 5-chloro-2-methylbenzene-1-sulfinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and studies involving sulfur-containing compounds.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 5-chloro-2-methylbenzene-1-sulfinate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s effects are mediated through its ability to form stable intermediates and products in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium 4-chlorobenzenesulfinate

Uniqueness

Sodium 5-chloro-2-methylbenzene-1-sulfinate is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring. This structural feature imparts distinct chemical reactivity and properties compared to other sulfinates .

Properties

Molecular Formula

C7H6ClNaO2S

Molecular Weight

212.63 g/mol

IUPAC Name

sodium;5-chloro-2-methylbenzenesulfinate

InChI

InChI=1S/C7H7ClO2S.Na/c1-5-2-3-6(8)4-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

SWTKYVCROOJMCE-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

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